2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17627599
InChI: InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3
SMILES:
Molecular Formula: C21H16Br3N
Molecular Weight: 522.1 g/mol

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC17627599

Molecular Formula: C21H16Br3N

Molecular Weight: 522.1 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine -

Specification

Molecular Formula C21H16Br3N
Molecular Weight 522.1 g/mol
IUPAC Name 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine
Standard InChI InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3
Standard InChI Key AIQCOJULOWTRNB-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 9,10-dihydroacridine core, where the nitrogen atom at position 10 is bonded to a 4-bromophenyl group. Bromine atoms occupy the 2- and 7-positions of the acridine ring, while methyl groups at the 9-position introduce steric hindrance and electronic modulation. The InChI string (InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3) confirms the spatial arrangement of substituents, which critically influence solubility and reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC21H16Br3N\text{C}_{21}\text{H}_{16}\text{Br}_3\text{N}
Molecular Weight522.1 g/mol
IUPAC Name2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine
Canonical SMILESCC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C

Comparative Analysis with Related Compounds

The structurally simpler analog, 2,7-dibromo-9,9-dimethylacridan (C15H13Br2N\text{C}_{15}\text{H}_{13}\text{Br}_2\text{N}), lacks the 4-bromophenyl group, resulting in reduced molecular weight (367.08 g/mol) and distinct electronic properties . This contrast highlights the role of the 4-bromophenyl moiety in enhancing conjugation and intermolecular interactions .

Synthesis and Preparation

Reaction Pathways and Optimization

Synthesis typically involves a multi-step strategy:

  • Acridine Backbone Formation: Condensation of diphenylamine derivatives under acidic conditions generates the dihydroacridine core.

  • Bromination: Electrophilic aromatic substitution introduces bromine atoms at positions 2 and 7 using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS).

  • Palladium-Catalyzed Coupling: A Suzuki-Miyaura cross-coupling reaction attaches the 4-bromophenyl group to the nitrogen atom, employing palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) and aryl boronic acids.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C75%
Cross-CouplingPd(PPh3)4\text{Pd(PPh}_3)_4, K2_2CO3_3, toluene, 110°C68%

Challenges in Scalability

The reliance on palladium catalysts and sensitive bromination steps poses cost and safety challenges. Alternative methods, such as mechanochemical synthesis or flow chemistry, remain underexplored but could mitigate these issues.

Physical and Chemical Properties

Thermodynamic and Spectral Data

Experimental measurements report a melting point of 173°C and a predicted boiling point of 451°C . Density functional theory (DFT) calculations estimate a density of 1.32 g/cm³, consistent with its bulky substituents .

Table 3: Physicochemical Properties

PropertyValueSource
Melting Point173°C
Boiling Point451°C (predicted)
Density1.32 g/cm³
pKa-2.97 (predicted)

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene . Photostability studies suggest degradation under prolonged UV exposure, necessitating storage in amber containers.

Applications in Materials Science

Organic Electronics

The bromine atoms and extended π-system enable applications as:

  • Electron-Transport Layers (ETLs): High electron affinity (\sim-3.2 eV) facilitates charge injection in organic light-emitting diodes (OLEDs).

  • Thermally Activated Delayed Fluorescence (TADF): Energy gap tuning between singlet and triplet states enhances emission efficiency.

Biomedical Imaging

PrecautionRecommendation
Personal ProtectionGloves, goggles, and respirators in ventilated areas
First AidRinse eyes with water for 15 minutes; seek medical attention if ingested

Future Directions and Challenges

Enhancing Synthetic Efficiency

Developing ligand-free palladium systems or nickel-catalyzed alternatives could reduce production costs.

Expanding Applications

Functionalization via Sonogashira coupling or click chemistry may yield derivatives with improved luminescence or bioactivity.

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